molecular formula C5H11NO2 B152497 N,N-Dimethyl-L-Alanine CAS No. 2812-31-9

N,N-Dimethyl-L-Alanine

Cat. No. B152497
CAS RN: 2812-31-9
M. Wt: 117.15 g/mol
InChI Key: QCYOIFVBYZNUNW-BYPYZUCNSA-N
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Description

N,N-Dimethyl-L-Alanine is a derivative of the amino acid L-alanine, where both hydrogen atoms of the amino group have been replaced by methyl groups. This modification significantly alters the chemical and physical properties of the molecule compared to its parent amino acid.

Synthesis Analysis

The synthesis of N,N-dimethyl derivatives of amino acids, including N,N-dimethyl-L-alanine, involves the catalytic reductive condensation of the corresponding amino acids with formaldehyde. This process allows for the preparation of N,N-dimethyl derivatives of various neutral amino acids, such as glycine, L-alanine, and others . Additionally, N,N-dimethyl-L-alanine has been utilized as an efficient ligand in the palladium-catalyzed Heck reaction, showcasing its utility in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-L-alanine is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group. This structural modification can influence the molecule's conformation and reactivity. For instance, studies on related compounds, such as poly(N-methyl-L-alanine), have shown that these types of molecules can assume stable secondary structures with nearly all-trans amide bonds in certain solvents, and the addition of other reagents can induce significant conformational changes .

Chemical Reactions Analysis

N,N-Dimethyl-L-alanine can participate in various chemical reactions due to its modified amino group. It has been shown to be a more powerful ligand than N,N-dimethylglycine in the Pd-catalyzed Heck reaction, which is used for coupling aryl halides with alkenes . The N,N-dimethyl derivatives of amino acids can also be further modified to produce N-oxides through oxidation with an aqueous mixture of hydrogen peroxide and acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-L-alanine are influenced by the presence of the dimethylamino group. This group increases the molecule's steric bulk and can affect its solubility, reactivity, and interaction with other molecules. The synthesis and study of related compounds, such as N,N-dimethylmerucathine and N,N-dimethylpseudomerucathine, derived from L-alanine, provide insights into the behavior of N,N-dimethyl-L-alanine under various conditions and its potential applications in the synthesis of complex organic molecules .

Scientific Research Applications

  • Catalyst in Chemical Reactions : N,N-Dimethyl-L-Alanine serves as an efficient ligand for palladium-catalyzed Heck reactions. It's more potent than previously reported ligands, facilitating the oxidative addition of aryl halide to Pd, thus enhancing the reaction process (Cui et al., 2006).

  • Protein Dynamics Studies : This compound is used in nuclear magnetic resonance experiments to study the dynamics of proteins, specifically antifreeze glycoproteins. By replacing the N-terminal alanine in these proteins with N,N-dimethyl alanine, researchers can observe the restricted rotation of methyl groups, aiding in understanding protein dynamics at different temperatures (Krishnan et al., 2005).

  • Osmoprotection in Plants : It's involved in the synthesis of osmoprotective compounds in plants. For example, in the Plumbaginaceae family, β-Alanine betaine, which aids in salinity and hypoxia tolerance, is synthesized through the methylation of β-Alanine, where N,N-dimethyl β-Alanine is an intermediate (Rathinasabapathi et al., 2001).

  • L-Alanine Production : This compound plays a role in the microbial fermentation process for L-Alanine production, a substrate in food, pharmaceuticals, and engineered thermoplastics (Zhou et al., 2015).

  • Study of Amino Acids and Peptides : It's used in vibrational spectroscopy studies to understand the structure, hydration, and binding of biomolecules, including amino acids and peptides. Such studies provide insights into the structural and functional aspects of these biological molecules (Jalkanen et al., 2006).

properties

IUPAC Name

(2S)-2-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOIFVBYZNUNW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182395
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-L-Alanine

CAS RN

2812-31-9, 19701-89-4
Record name N,N-Dimethylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2812-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylalanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylalanine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-(dimethylamino)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Ikutani - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
The N,N-dimethyl derivatives of neutral amino acids, such as glycine. L-alanine, DL-alanine, L-valine, DL-valine, L-leucine, L-phenylalanine, and L-tyrosine, were prepared by the …
Number of citations: 19 www.journal.csj.jp
DH Utomo, A Fujieda, K Tanaka, M Takahashi… - Chemical …, 2021 - pubs.rsc.org
Anticancer drug development inspired by natural products based on protein–protein interactions (PPI) is a promising strategy. We developed structurally-simplified C29–C34 side-chain …
Number of citations: 6 pubs.rsc.org
ZS Al-Taie - 2019 - search.proquest.com
A series of amino acid substituted guanidines of general structure I and II (AA= L-Proline, L-alanine and L-phenylalanine derivatives;(R, R1, R2= H, Me, Alkyl, Aryl, Boc, Cbz) were …
Number of citations: 4 search.proquest.com
DI Miranti, H Ichiura, Y Ohtani - International Journal of Forestry …, 2018 - hindawi.com
The objective of this study is to investigate the bioactive compounds and antioxidant activity of coffee and tea mangrove (locally known in Indonesia) produced from the fruit of …
Number of citations: 16 www.hindawi.com
S Bhawsar, R Kale, P Deshpande, R Yeole… - Bioorganic & Medicinal …, 2021 - Elsevier
Levonadifloxacin is a parenteral anti-MRSA benzoquinolizine antibacterial drug recently launched as, EMROK in India to treat acute bacterial skin and skin structure infections (ABSSSI) …
Number of citations: 10 www.sciencedirect.com
VA Davankov, SV Rogozhin, AA Kurganov - … of the Academy of Sciences of …, 1974 - Springer
Conclusions 1. The circular dichroism (CD) spectra of biscomplexes of Cu(II) with a series of derivatives of L-alanine, L-valine, L-proline, and L-hydroxyproline, possessing methyl and …
Number of citations: 1 link.springer.com
DI MIRANTI - ehime-u.repo.nii.ac.jp
The interest in functional foods has increased gradually. In addition to their nutritive value, the functional foods provide health benefit or have a role in disease prevention since they …
Number of citations: 2 ehime-u.repo.nii.ac.jp
Y Hashiba, S Mori, I Huang, Y Morioka… - Asian Journal of …, 2023 - Wiley Online Library
Efficient N‐methylation is highly required for the synthesis of N‐methylated α‐amino acids and peptides, both of which are essential motifs in biochemical applications. Herein, we report …
Number of citations: 2 onlinelibrary.wiley.com
JN Eloff - Zeitschrift für Pflanzenphysiologie, 1980 - Elsevier
The parameters of the N-methylation of N-benzyl-L-alanine and the hydrogenolysis of the latter were examined by using low specific activity alanine- 14 C as precursor for N-benzyl-L-…
Number of citations: 4 www.sciencedirect.com
VA Davankov, SV Rogozhin, AA Kurganov… - Bulletin of the Academy …, 1974 - Springer
Conclusions The apparent deviations from additivity of the contributions of the Ligands to the circular dichroism spectra and to the electronic spectra of a mixed complex of the L-amino …
Number of citations: 3 link.springer.com

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